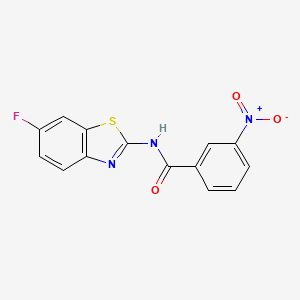

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the introduction of fluoro and nitro groups into the benzothiazole and benzamide moieties, respectively. For instance, the synthesis of fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles has been reported to yield compounds with significant antibacterial activity . Although the exact synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

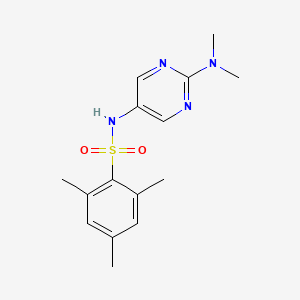

The molecular structure of compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide includes a benzothiazole ring system with a fluoro group at the 6-position and a nitrobenzamide moiety. These functional groups are known to influence the biological activity of the molecule, as seen in the potent mGluR1 antagonist activity of a related compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be inferred from related compounds. The introduction of electronegative substituents like fluoro and nitro groups can affect the compound's lipophilicity, solubility, and stability, which in turn can influence its pharmacokinetic profile and antibacterial activity, as observed in the fluoroquinolone derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has shown that derivatives of 6-amino-2-phenylbenzothiazole, which bear similarities to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, exhibit cytostatic activities against several malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38) (Racané et al., 2006). Another study highlighted the antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo, showing significant cytotoxic activity against various cancer cell lines (Stojković et al., 2006).

Antimicrobial Effects

Compounds bearing the fluoro-benzothiazole motif have demonstrated promising antimicrobial properties. For instance, certain fluoro-benzamides containing thiazole and thiazolidine showed significant antimicrobial activity against a range of bacteria and fungi (Desai et al., 2013). This includes activity against Gram-positive and Gram-negative bacteria as well as against fungal strains, highlighting their potential as antimicrobial agents.

Imaging Technologies

In the realm of imaging, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a compound closely related to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, has been investigated for its potential as a ligand in PET (Positron Emission Tomography) imaging of σ receptors. In vitro studies demonstrated high affinities to σ receptors, suggesting its utility in PET imaging technologies for identifying σ receptor-related pathologies (Shiue et al., 1997).

Zukünftige Richtungen

While specific future directions for “N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide” are not available, research into related compounds continues. For example, the identification of cinnamic acid derivatives as potential antifungal drugs and CYP53 family enzymes as their targets has revealed a potential inhibitor‐target system for antifungal drug development .

Eigenschaften

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVKMVAKUMTSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)

![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)

![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2553874.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)